Technical Guide: 5-Amino-1,2,3-thiadiazole-4-carboxylic Acid
Technical Guide: 5-Amino-1,2,3-thiadiazole-4-carboxylic Acid
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Executive Summary
5-Amino-1,2,3-thiadiazole-4-carboxylic acid (CAS 6440-04-6) and its ethyl ester derivative (CAS 6440-02-4) represent a privileged scaffold in medicinal chemistry. Distinguished by the presence of a sulfur-nitrogen rich heterocyclic core, this moiety serves as a critical bioisostere for thiazoles and thiophenes, offering unique hydrogen bonding capabilities and metabolic stability profiles.
This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and application in drug development. It specifically addresses the challenges of the Cornforth Rearrangement , a dominant instability pathway for 4-carbonyl-1,2,3-thiadiazoles, and outlines robust protocols for the synthesis of the 5-amino derivative via the Pechmann cyclization method.
Chemical Identity & Properties
The 5-amino-1,2,3-thiadiazole-4-carboxylic acid is most commonly handled in its ethyl ester form due to the enhanced stability and solubility of the ester during intermediate processing.
Table 1: Chemical Identity
| Property | Free Acid | Ethyl Ester (Precursor) |
| CAS Number | 6440-04-6 | 6440-02-4 |
| IUPAC Name | 5-Amino-1,2,3-thiadiazole-4-carboxylic acid | Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate |
| Molecular Formula | C₃H₃N₃O₂S | C₅H₇N₃O₂S |
| Molecular Weight | 145.14 g/mol | 173.19 g/mol |
| SMILES | Nc1nnsc1C(=O)O | CCOC(=O)c1c(N)nn s1 |
| Appearance | Off-white to pale yellow solid | Yellow crystalline solid |
| Melting Point | ~220°C (dec) | 126–128°C |
| Solubility | DMSO, DMF, dil. Base | Methanol, Ethyl Acetate, DCM |
Synthesis & Manufacturing Protocols
While the Hurd-Mori reaction (hydrazones + thionyl chloride) is the standard route for many 1,2,3-thiadiazoles, it is unsuitable for the 5-amino derivative. The introduction of the amino group at the 5-position necessitates the Pechmann Cyclization strategy, utilizing alpha-diazo nitriles and hydrogen sulfide.
Synthetic Pathway (Graphviz)
Caption: The Pechmann cyclization route for 5-amino-1,2,3-thiadiazole synthesis, avoiding the use of thionyl chloride.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 2-Diazo-2-cyanoacetate
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Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Sulfuric Acid (catalytic), Water/DCM.
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Procedure:
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Dissolve ethyl cyanoacetate in a biphasic mixture of water and DCM.
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Cool to 0°C. Slowly add sodium nitrite solution while maintaining pH < 4 with dilute H2SO4.
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Stir for 2 hours. Extract the yellow organic layer (contains the diazo species).
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Safety Note: Diazo compounds are potentially explosive. Do not concentrate to dryness/heat. Use immediately in solution.
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Step 2: Cyclization to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
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Reagents: Ethyl 2-diazo-2-cyanoacetate solution (from Step 1), Hydrogen Sulfide (gas) or Ammonium Sulfide (aq), Triethylamine (Et3N).
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Mechanism: The sulfide anion attacks the nitrile carbon to form a thioamide intermediate. The sulfur atom then nucleophilically attacks the terminal nitrogen of the diazo group, closing the ring.
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Procedure:
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To the stirred diazo solution at 0°C, add Et3N (0.1 eq).
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Bubble H2S gas or add saturated ammonium sulfide solution dropwise.
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The reaction is exothermic; maintain temperature < 10°C to prevent decomposition.
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Evolution of nitrogen gas ceases upon completion.
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Filter the precipitated solid (crude ester). Recrystallize from ethanol.
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Yield: Typically 60-75%.
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Step 3: Hydrolysis to the Free Acid
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Reagents: Lithium Hydroxide (LiOH), THF, Water.
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Procedure:
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Dissolve the ester in THF:Water (3:1).
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Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Avoid heating to prevent decarboxylation.
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Acidify carefully with 1M HCl to pH 3.
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Collect the precipitate by filtration.[1]
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Reactivity & Structural Instability
The 1,2,3-thiadiazole ring is not inert. It possesses a latent instability that researchers must account for during derivatization: the Cornforth Rearrangement .
The Cornforth Rearrangement
1,2,3-Thiadiazoles bearing a carbonyl group (ester/acid) at the 4-position can rearrange to 1,2,3-triazoles under thermal or basic conditions.
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Trigger: Heat (>100°C) or strong base.[2]
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Mechanism: Ring opening to a diazo-thiocarbonyl intermediate, rotation, and recyclization via the sulfur atom attacking the nitrogen.
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Outcome: Conversion of the thiadiazole core to a mercapto-triazole core.
Caption: The Cornforth Rearrangement pathway. Researchers must avoid high temperatures during base-catalyzed hydrolysis to prevent triazole formation.
Derivatization Opportunities
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Sandmeyer Reaction (5-Position): The 5-amino group can be diazotized (NaNO2/HBr) and substituted with halides (Br, Cl) to create 5-halo-1,2,3-thiadiazoles, which are excellent substrates for Suzuki/Sonogashira couplings.
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Amide Coupling (4-Position): The carboxylic acid can be coupled with amines using standard HATU/EDC conditions. Note: Use mild bases (DIPEA) and avoid excess heat to prevent rearrangement.
Applications in Drug Discovery[2]
The 5-amino-1,2,3-thiadiazole-4-carboxylic acid scaffold serves as a versatile building block in several therapeutic areas:
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Antibacterial Agents: The scaffold mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors. Derivatives have shown activity against Gram-positive bacteria by inhibiting cell wall synthesis.
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Kinase Inhibitors: The planar, electron-rich thiadiazole ring acts as an ATP-mimetic hinge binder in kinase inhibitors. The 4-carboxylate allows for extension into the solvent-exposed region of the kinase pocket.
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Agrochemicals: Used as an intermediate for plant activators (e.g., Acibenzolar-S-methyl analogs) that induce systemic acquired resistance (SAR) in crops.
Data Summary: Bioactivity Profile
| Application | Target Mechanism | Key Derivative |
| Antibiotic | Cell Wall Synthesis | 5-acylamino-1,2,3-thiadiazole-4-carboxamides |
| Antiviral | Reverse Transcriptase | 5-bromo-1,2,3-thiadiazole analogs |
| Herbicide | Auxin transport | 1,2,3-thiadiazole-4-urea derivatives |
Safety & Handling
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H2S Hazard: The synthesis involves Hydrogen Sulfide, a highly toxic gas. All cyclization reactions must be performed in a well-ventilated fume hood with H2S sensors active.
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Diazo Intermediates: Ethyl diazoacetate derivatives are shock-sensitive and potentially explosive. Avoid isolation of the dry diazo solid; process in solution.
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Skin Sensitization: Thiadiazoles are known skin sensitizers. Double-gloving and use of a lab coat are mandatory.
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer.
- L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry. (Seminal work on the stability of the thiadiazole core).
